molecular formula C17H17FN4O3S B6498750 N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide CAS No. 1048679-07-7

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B6498750
CAS No.: 1048679-07-7
M. Wt: 376.4 g/mol
InChI Key: SQZPDMMYRFHIMO-UHFFFAOYSA-N
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Description

The compound N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide features a hybrid structure combining a 1,3-thiazole core, a 5-oxopyrrolidine carboxamide moiety, and a substituted phenylcarbamoyl group. The 1,3-thiazol-2-yl ring is functionalized at the 4-position with a carbamoylmethyl group linked to a 3-fluoro-4-methylphenyl substituent.

Properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c1-9-2-3-10(6-12(9)18)19-15(24)7-11-8-26-17(20-11)22-16(25)13-4-5-14(23)21-13/h2-3,6,8,13H,4-5,7H2,1H3,(H,19,24)(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZPDMMYRFHIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, with CAS number 921845-24-1, represents a novel compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on its biological activity, including in vitro studies and structure-activity relationships.

  • Molecular Formula : C₁₆H₁₆FN₃O₂S
  • Molecular Weight : 333.4 g/mol
  • Structural Characteristics : The compound features a thiazole ring and a pyrrolidine moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. Specifically, compounds similar to N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Key Findings :

  • Cytotoxicity Testing : In vitro assays using the MTT method revealed that compounds based on the 5-oxopyrrolidine scaffold displayed structure-dependent cytotoxicity against A549 cells. For instance, certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism primarily involves inducing apoptosis in cancer cells while sparing non-cancerous cells, which is crucial for reducing side effects associated with traditional chemotherapy .

Antimicrobial Activity

The antimicrobial potential of N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine has also been explored. Research indicates that certain derivatives demonstrate efficacy against multidrug-resistant strains of bacteria.

Key Findings :

  • Activity Against Resistant Strains : Compounds were tested against resistant Staphylococcus aureus strains and exhibited selective antimicrobial activity, suggesting their potential as therapeutic agents against infections caused by resistant pathogens .
  • Broad Spectrum Efficacy : The antimicrobial assays included testing against various Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study 1 : A study evaluated the anticancer effects of a series of 5-oxopyrrolidine derivatives in A549 cells. The results indicated that specific structural modifications enhanced cytotoxicity while maintaining low toxicity to non-cancerous cells .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of these derivatives against drug-resistant Klebsiella pneumoniae and Acinetobacter baumannii. The findings highlighted significant inhibition zones, suggesting effective antibacterial action .

Data Tables

Compound Cell Line Tested IC50 (µM) Activity Type
Compound AA54915Anticancer
Compound BHSAEC1-KT>100Non-cytotoxic
Compound CMRSA10Antimicrobial
Compound DE. coli20Antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1,3-Thiazol-2-yl vs. 1,3,4-Thiadiazol-2-yl
  • Target Compound : The 1,3-thiazole core provides a sulfur atom and nitrogen atoms that may engage in π-stacking or hydrogen bonding with biological targets.
  • Comparison Compound (): 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide replaces the thiazole with a 1,3,4-thiadiazole.
Thiazolidinone Derivatives
  • Comparison Compound (): N-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone ring with a sulfanylidene group. This introduces a planar, conjugated system that may enhance rigidity and target selectivity compared to the target compound’s flexible pyrrolidine .

Substituent Variations on the Aromatic Ring

3-Fluoro-4-methylphenyl vs. 4-Fluorophenyl
  • Target Compound : The 3-fluoro-4-methylphenyl group combines steric bulk (methyl) and electronegativity (fluoro), which may optimize hydrophobic interactions and resistance to oxidative metabolism.
  • Comparison Compound (): 1-(4-{[(2-Fluorophenyl)carbamoyl]methoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide uses a 2-fluorophenyl group with a methoxybenzyl substituent.

Pyrrolidine Modifications

5-Oxo-pyrrolidine-2-carboxamide vs. 5-Oxo-pyrrolidine-3-carboxamide
  • Target Compound : The 5-oxo group at position 2 of the pyrrolidine may stabilize a specific conformation via intramolecular hydrogen bonding.

Pharmacological Screening Data

While direct pharmacological data for the target compound is absent in the evidence, compound 11 from (structurally related via a thiazol-2-amine and fluorobenzoyl group) underwent pharmacological screening. Such analogs often target kinases or GPCRs, with substituent variations (e.g., 3-fluoro-4-methyl vs. 4-fluoro) influencing potency and selectivity .

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